molecular formula C10H12N4OS B7569201 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide

4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B7569201
M. Wt: 236.30 g/mol
InChI Key: WEDJLVBRWLCDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer and inflammation.

Mechanism of Action

4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. This compound inhibits the binding of BET proteins to acetylated histones, thereby preventing the activation of gene expression. This leads to downregulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α. In preclinical models of cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have synergistic effects with other anti-cancer agents, such as bortezomib and lenalidomide.

Advantages and Limitations for Lab Experiments

One advantage of 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

For 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide include further preclinical and clinical studies and the development of more potent and selective BET inhibitors.

Synthesis Methods

4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is synthesized through a multistep process involving the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with hydrazine hydrate to yield 2-(thiophen-2-yl)ethyl hydrazine. The resulting compound is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form this compound. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, psoriasis, and asthma. Additionally, this compound has shown promising results in preclinical models of cancer, including acute myeloid leukemia and multiple myeloma.

Properties

IUPAC Name

4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6(8-3-2-4-16-8)13-10(15)9-7(11)5-12-14-9/h2-6H,11H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDJLVBRWLCDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=C(C=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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